An In-Depth Technical Guide to 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide
An In-Depth Technical Guide to 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a notable structural isomer of the well-characterized COX-2 inhibitor, Valdecoxib. While direct experimental data for this specific meta-substituted isomer is limited in publicly accessible literature, this document synthesizes available information, draws logical inferences from the extensive data on its para-substituted counterpart, and incorporates computational predictions to offer a robust profile for research and drug development purposes. This guide covers the physicochemical properties, synthesis, and a theoretical exploration of its potential biological activity, with a focus on its relationship to cyclooxygenase (COX) inhibition.
Introduction: The Significance of Isomeric Specificity in COX-2 Inhibition
The diarylisoxazole scaffold is a cornerstone in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) with significant therapeutic applications. The archetypal molecule in this class, Valdecoxib, is 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide.[1] The specificity of the sulfonamide group's position on the phenyl ring is a critical determinant of biological activity. This guide focuses on the meta-isomer, 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, which is recognized primarily as an impurity in the synthesis of Parecoxib, a prodrug of Valdecoxib.[2] Understanding the properties of this isomer is crucial for purity analysis in pharmaceutical manufacturing and for exploring the structure-activity relationships (SAR) that govern COX-2 inhibition. The subtle shift in the sulfonamide group's position from the para to the meta position can significantly alter the molecule's interaction with the target enzyme, thereby affecting its efficacy and selectivity.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide | N/A |
| CAS Number | 386273-25-2 | [2][3] |
| Molecular Formula | C₁₆H₁₄N₂O₃S | [3][4] |
| Molecular Weight | 314.36 g/mol | [3][4] |
| Appearance | White to off-white solid (predicted) | Inferred |
| Melting Point | Not available. For comparison, Valdecoxib's is 162-164°C. | [5] |
| Solubility | Soluble in Methanol, DMSO, DMF, Acetonitrile. Poorly soluble in water (predicted). | [6] |
| pKa | Not available. The sulfonamide group suggests acidic properties. | Inferred |
Synthesis and Characterization
The synthesis of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide would likely follow established methodologies for the creation of diarylisoxazole derivatives, with the key distinction being the use of a meta-substituted benzenesulfonamide precursor. A plausible synthetic route is outlined below.
Conceptual Synthetic Workflow
Caption: A conceptual workflow for the synthesis of the target compound.
Detailed Protocol (Hypothetical)
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Diazotization: 3-Aminobenzenesulfonamide is diazotized using sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.
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Oxime Formation: 1-Phenyl-1,2-butanedione is reacted with hydroxylamine hydrochloride to form the mono-oxime intermediate.
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Condensation and Cyclization: The diazonium salt from step 1 is coupled with the oxime from step 2 under basic conditions. The resulting intermediate undergoes spontaneous cyclization to form the isoxazole ring, yielding 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide.
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Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography.
Characterization
While specific spectral data for this compound is scarce in the literature, the following techniques would be essential for its structural confirmation:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the substitution pattern on the aromatic rings.
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Infrared (IR) Spectroscopy: Characteristic peaks for the sulfonamide (S=O and N-H stretches) and the isoxazole ring would be expected.
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Mass Spectrometry (MS): Would confirm the molecular weight of the compound.
Pharmacological Profile: A Theoretical Perspective
The biological activity of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide has not been extensively reported. However, based on the well-established pharmacology of its para-isomer, Valdecoxib, we can formulate a hypothesis regarding its potential as a COX inhibitor.
The Cyclooxygenase (COX) Pathway and Inhibition
Caption: The arachidonic acid cascade and the predicted site of action.
Valdecoxib is a potent and selective inhibitor of COX-2.[7] This selectivity is attributed to the interaction of its sulfonamide group with a specific side pocket in the COX-2 active site, which is absent in COX-1. The para position of the sulfonamide group in Valdecoxib allows for optimal orientation within this pocket.
For 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, the meta position of the sulfonamide group would likely alter its ability to effectively bind to the COX-2 side pocket. This could potentially lead to:
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Reduced Potency: The binding affinity for COX-2 may be lower compared to Valdecoxib.
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Altered Selectivity: The change in geometry might affect the selectivity for COX-2 over COX-1.
In Silico (Computational) Analysis
In the absence of experimental data, computational modeling provides a valuable tool for predicting the biological activity of this isomer.
Workflow for In Silico Prediction of COX-2 Inhibition:
Caption: A workflow for the computational assessment of COX-2 inhibition.
In silico studies on various benzenesulfonamide isomers have shown that the position of the sulfonamide group is a critical factor for COX-2 selectivity.[3] It is plausible that molecular docking simulations would predict a lower binding affinity for the meta-isomer compared to the para-isomer within the COX-2 active site.
Potential Applications and Future Directions
While 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is currently viewed as an impurity, a comprehensive understanding of its properties holds value in several areas:
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Pharmaceutical Quality Control: Detailed analytical data for this compound is essential for developing robust methods to detect and quantify it in drug manufacturing processes.
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Structure-Activity Relationship (SAR) Studies: This isomer serves as a valuable negative or weakly active control in SAR studies aimed at designing novel COX-2 inhibitors with improved potency and selectivity.
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Exploratory Drug Discovery: Although predicted to be less active, experimental validation of its biological activity could reveal unexpected pharmacological properties.
Future research should focus on the experimental validation of the predicted physicochemical and biological properties of this compound. This includes its synthesis and purification, detailed spectroscopic characterization, and in vitro assays to determine its inhibitory activity against COX-1 and COX-2.
Conclusion
3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide represents an important, albeit understudied, molecule in the landscape of COX-2 inhibitors. As a structural isomer of Valdecoxib, its distinct chemical properties, arising from the meta-position of the benzenesulfonamide group, are predicted to result in a significantly different pharmacological profile. This technical guide, by consolidating known information and providing a theoretical framework for its properties and potential activity, aims to serve as a valuable resource for researchers in medicinal chemistry and drug development. Further experimental investigation is warranted to fully elucidate the chemical and biological characteristics of this compound.
References
- CN1205193C, "Crystalline form of 4-[5-methyl-3-phenylisoxazol)-4-yl] benzenesulfonamide," Google Patents. [Online].
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King Scientific. 386273-25-2 | MFCD26743608. Available from: [Link]
- Mamatha, M., et al. "AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS." World Journal of Pharmacy and Pharmaceutical Sciences, vol. 9, no. 3, 2020, pp. 889-893.
- Talley, J. J., et al. "4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2." Journal of medicinal chemistry, vol. 43, no. 5, 2000, pp. 775-7.
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PubChem. Valdecoxib. Available from: [Link]
- Ghorab, M. M., et al. "Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs." Pharmaceuticals (Basel), vol. 15, no. 9, 2022, p. 1148.
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PubChem. Valdecoxib. Available from: [Link]
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World Journal of Pharmaceutical Research. "Cyclodextrin nanosponge preparation for valdecoxib evaluation." Available from: [Link]
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